molecular formula C25H17F3N6O2 B10755864 Pyrazolo[1,5-b]pyridazine deriv. 76

Pyrazolo[1,5-b]pyridazine deriv. 76

Cat. No.: B10755864
M. Wt: 490.4 g/mol
InChI Key: MQWZYEDJGHLFFI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine derivatives are heterocyclic compounds with a fused bicyclic core structure, combining pyrazole and pyridazine rings. Derivative 76 (exemplified in studies as compound 8b or 6b) is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with an IC50 of 76 nM . Its development focused on optimizing ligand efficiency (LE) and selectivity over related kinases such as GSK3β and cyclin-dependent kinases (CDKs). Key structural features include hydrogen-bonding interactions with Glu239, Leu241, and Lys188 residues in DYRK1A, along with a methyl group directed into a lipophilic pocket unique to the kinase hinge region .

Properties

Molecular Formula

C25H17F3N6O2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C25H17F3N6O2/c26-25(27,28)16-5-3-15(4-6-16)23-22(19-2-1-10-30-34(19)33-23)18-9-11-29-24(32-18)31-17-7-8-20-21(14-17)36-13-12-35-20/h1-11,14H,12-13H2,(H,29,31,32)

InChI Key

MQWZYEDJGHLFFI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Target Selectivity

a. Pyrazolo[1,5-b]pyridazine Derivatives Targeting DYRK1A

  • Compound 11 (): Exhibited 45 nM IC50 against Pim-1 kinase but showed significant ERG and CYP inhibition. Derivative 76 avoids these off-target effects through core modifications, achieving >100-fold selectivity over CDK2 and GSK3β .
  • Compound 20g (): A T. brucei GSK-3 inhibitor with high selectivity but mouse toxicity. Derivative 76’s N-methylation strategy reduces human kinase off-target activity (e.g., CDK2 inhibition drops by 2 log units) while maintaining DYRK1A potency .

b. Pyrazolo[1,5-a]pyrimidine Derivatives

  • SGI-1776 (): An imidazo[1,2-b]pyridazine-based Pim-1 inhibitor (IC50 = 45 nM) with ERG and CYP liabilities. Pyrazolo[1,5-b]pyridazine derivatives like 76 avoid these issues due to distinct hydrogen-bonding networks and reduced lipophilicity .

c. COX-2 Inhibitors

  • 2-(4-Ethoxy-phenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine (): A selective COX-2 inhibitor (IC50 < 10 nM) with gastroprokinetic activity. Derivative 76 diverges via substituent placement (e.g., methyl groups vs. bulky sulfonyl groups), prioritizing kinase inhibition over cyclooxygenase activity .
Potency and Ligand Efficiency
Compound Target IC50 (nM) LE<sup>a</sup> LLE<sup>b</sup> Selectivity (vs. CDK2/GSK3β)
Derivative 76 DYRK1A 76 0.53 6.18 >100-fold
Compound 70 () DYRK1A 45 0.53 6.18 >50-fold
SGI-1776 () Pim-1 45 0.48 4.90 Low (ERG/CYP inhibition)
20g () TbGSK-3 12 0.45 5.20 High (but toxic in mice)

<sup>a</sup> Ligand Efficiency (LE) = (1.37 × pIC50) / Heavy Atom Count.
<sup>b</sup> Lipophilic Ligand Efficiency (LLE) = pIC50 − logP.

Derivative 76 achieves best-in-class LE and LLE among DYRK1A inhibitors, enabling lower molecular weight (<400 Da) and logP (<3) for improved CNS penetration .

Physicochemical and ADME Properties
  • Permeability : Derivative 76 exhibits good Caco-2 permeability (Papp > 10 × 10<sup>−6</sup> cm/s) without P-glycoprotein efflux liability, unlike earlier analogues .
  • Metabolic Stability: Microsomal clearance for derivative 76 is <20 mL/min/kg, superior to COX-2-targeting pyrazolo[1,5-b]pyridazines (e.g., 35 mg doses in humans require nanoparticulate formulations for bioavailability) .

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